
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid
CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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(2,2-Difluorobenzo[d][1,3]dioxol-4-

yl)boronic acid

Cat. No.: B166506 Get Quote

An In-Depth Technical Guide to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Topic: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid CAS Number: 126120-87-4

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and process development scientists. It delves into the core attributes of (2,2-

Difluorobenzo[d]dioxol-4-yl)boronic acid, a sophisticated building block increasingly pivotal in

the landscape of modern drug discovery. The narrative moves beyond simple data presentation

to explain the underlying chemical principles and strategic considerations for its use, ensuring a

deep and actionable understanding for the practicing scientist.

Introduction: A Molecule of Strategic Importance
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, identified by its CAS Number 126120-87-4, is a

specialized organoboron compound that merges three structurally significant motifs into a

single, powerful reagent.[1][2][3] Its utility in pharmaceutical research is not accidental but a

direct consequence of its deliberate design:

The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily

serving as an essential partner in palladium-catalyzed cross-coupling reactions, most notably

the Suzuki-Miyaura coupling.[4][5] Boronic acids are valued for their stability, low toxicity, and

the generally benign nature of their byproducts.[5][6]
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The Benzodioxole Core: This heterocyclic system is a recognized "privileged scaffold" in

medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] It often

serves as a bioisosteric replacement for catechol rings, improving pharmacokinetic

properties.

The Gem-Difluoro Group: The introduction of a CF₂ group onto the dioxolane ring is a critical

modification. This group acts as a non-hydrolyzable mimic of a carbonyl or ether linkage,

significantly enhancing metabolic stability.[8] Furthermore, the strong electron-withdrawing

nature of fluorine atoms modulates the electronic properties of the entire molecule,

influencing pKa, lipophilicity, and molecular interactions.[8]

The convergence of these three features makes (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid a

high-value intermediate for synthesizing complex molecular architectures with desirable drug-

like properties.

Physicochemical Properties and Characterization
A precise understanding of a reagent's physical and chemical properties is fundamental to its

effective application. The key properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid are

summarized below.

Property Value Source

CAS Number 126120-87-4 [1][2][3]

Molecular Formula C₇H₅BF₂O₄ [3]

Molecular Weight 201.92 g/mol [3]

Boiling Point 299°C at 760 mmHg [2]

Density 1.58 g/cm³ [2]

Appearance
Typically an off-white to white

solid
N/A

Commercial suppliers confirm the identity and purity of this reagent using standard analytical

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance
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Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

[9]

The Causality of the Gem-Difluoro Group: The presence of the CF₂ moiety significantly lowers

the pKa of the boronic acid compared to its non-fluorinated analog due to the powerful

inductive electron-withdrawing effect of the fluorine atoms. This enhanced acidity can influence

the kinetics of the transmetalation step in Suzuki-Miyaura coupling.[6] It also increases

lipophilicity (LogP), a critical parameter in drug design that affects solubility, permeability, and

plasma protein binding.[8]

Synthesis and Purification Workflow
While numerous commercial suppliers offer this reagent, understanding its synthesis provides

insight into potential impurities and informs handling protocols. A common and logical

laboratory-scale synthesis proceeds from 4-bromo-2,2-difluorobenzo[d]dioxole.

Experimental Protocol: Synthesis of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, thermometer, and argon inlet, add 4-bromo-2,2-difluorobenzo[d]dioxole (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. The low temperature is

critical to prevent side reactions and ensure the stability of the organometallic intermediate.

Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the

internal temperature below -70°C. This step generates the highly reactive aryllithium species.

The choice of n-BuLi is standard for efficient lithium-halogen exchange on aryl bromides.

Borylation: After stirring for 30 minutes at -78°C, add triisopropyl borate (B(O-iPr)₃, 1.5 eq)

dropwise. The borate ester acts as the electrophile, "trapping" the aryllithium to form a

boronate ester intermediate. Using a slight excess ensures complete conversion.

Quench and Hydrolysis: Allow the reaction to warm slowly to room temperature overnight.

Quench the reaction by carefully adding aqueous hydrochloric acid (1 M) until the solution is
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acidic (pH ~2). Vigorous stirring for 1-2 hours hydrolyzes the boronate ester to the desired

boronic acid.

Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is

typically purified by recrystallization from an appropriate solvent system (e.g., water or an

ethyl acetate/hexane mixture) to yield the final product as a crystalline solid.

4-Bromo-2,2-difluorobenzo[d]dioxole Aryllithium Intermediate
 n-BuLi, THF

-78°C Boronate Ester
 B(O-iPr)₃

-78°C to RT (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid
 Aqueous HCl
(Hydrolysis)

Click to download full resolution via product page

Caption: Synthetic pathway for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling
The primary utility of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is as a nucleophilic partner in

the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of

the most powerful and versatile methods for constructing carbon-carbon bonds, particularly

between sp²-hybridized centers.[5][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar-X),

inserting itself into the carbon-halogen bond to form a high-valent Palladium(II) intermediate.

[11]

Transmetalation: This is the key step where the boronic acid participates. The organic moiety

(the 2,2-difluorobenzodioxol group) is transferred from the boron atom to the palladium

center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the

boronic acid, forming a more nucleophilic "ate" complex.[11][12]
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Reductive Elimination: The two organic groups on the palladium complex couple and are

expelled, forming the new C-C bond in the final product. This step regenerates the

catalytically active Pd(0) species, allowing the cycle to continue.[11]

Ar' = (2,2-Difluorobenzo[d]dioxol-4-yl)

Pd(0)L₂

Ar-Pd(II)(X)L₂

 Oxidative Addition
(Ar-X)

Ar-Pd(II)(Ar')L₂

 Transmetalation
(Ar'-B(OH)₂, Base)

 

Ar-Ar'

 Reductive Elimination

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sample Experimental Protocol: Suzuki-Miyaura Coupling

Reagent Setup: In a reaction vessel, combine the aryl halide (e.g., 4-iodotoluene, 1.0 eq),

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 eq), and a base such as potassium
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carbonate (K₂CO₃, 2.0 eq). The slight excess of the boronic acid ensures complete

consumption of the potentially more expensive aryl halide.

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%). The choice

of catalyst and ligand is crucial and depends on the reactivity of the coupling partners.

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

The aqueous phase is essential for the action of many inorganic bases. Degas the mixture

thoroughly by bubbling argon through it for 15-20 minutes to remove oxygen, which can

deactivate the palladium catalyst.

Reaction: Heat the mixture to a temperature between 80-100°C and monitor the reaction

progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic

solvent. The combined organic layers are washed, dried, and concentrated. The final product

is purified via flash column chromatography.

Applications in Drug Discovery
The true value of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid lies in its application as a

strategic building block for molecules of therapeutic interest.

Metabolic Blocking: The gem-difluoro group is a bioisostere of a methylene ether but is

resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This is a common

strategy to improve a drug candidate's half-life and reduce the formation of reactive

metabolites.

Modulation of Receptor Interactions: The electron-withdrawing nature of the

difluorobenzodioxole ring can alter the electronic landscape of a molecule, potentially

enhancing its binding affinity to a biological target through modified hydrogen bonding or

dipole interactions.

Scaffold Hopping and Analogue Synthesis: This reagent allows for the rapid synthesis of

analog libraries. By coupling it with a diverse set of aryl or heteroaryl halides, chemists can

systematically explore the structure-activity relationship (SAR) of a lead compound,

optimizing for potency, selectivity, and pharmacokinetic properties.[13]
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Boronic acids and benzodioxole derivatives have been incorporated into compounds with a

wide range of biological activities, including anticancer, antibacterial, and antiviral properties,

highlighting the vast potential for this specific building block.[6][7][14]

Handling and Storage
As with all boronic acids, proper handling is essential to maintain the reagent's integrity.

Storage: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid should be stored in a cool, dry, and

well-ventilated area, away from moisture and strong oxidizing agents. Some suppliers

recommend cold-chain transportation and storage to prevent potential degradation.[1]

Stability: Boronic acids can undergo self-condensation (dehydration) to form boroxines,

especially upon heating or prolonged storage. While this process is often reversible under

reaction conditions, it can affect the stoichiometry of the reaction. Using freshly opened or

properly stored material is always recommended.

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, should be worn when handling this compound.

Conclusion
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (CAS: 126120-87-4) is far more than a simple

chemical intermediate. It is a highly engineered tool for modern medicinal chemistry. Its unique

combination of a reactive boronic acid handle, a privileged benzodioxole core, and a

metabolically robust gem-difluoro group provides an efficient pathway to novel chemical entities

with enhanced drug-like properties. A thorough understanding of its synthesis, properties, and

reactivity, particularly within the context of the Suzuki-Miyaura coupling, empowers researchers

to fully leverage its potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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